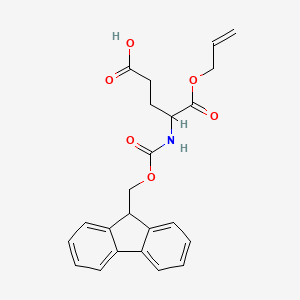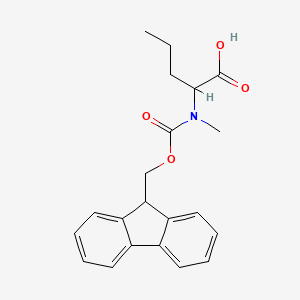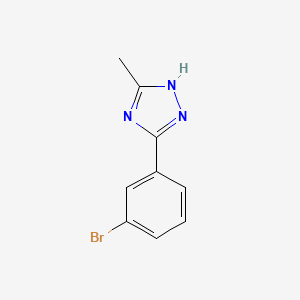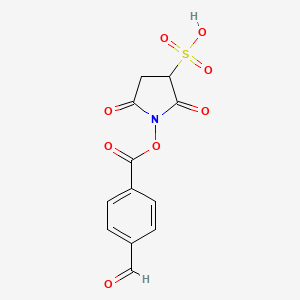
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside: is a chemical compound known for its significant role in various scientific research fields. It is a derivative of ribofuranose, where the hydroxyl groups at positions 2, 3, and 5 are substituted with benzyl groups. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of nucleoside analogs, which have applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside typically involves the protection of the hydroxyl groups of D-ribose. The process can be summarized as follows:
Starting Material: D-ribose is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 5 are protected by benzylation. This is usually achieved using benzyl chloride (C₆H₅CH₂Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Methylation: The anomeric hydroxyl group is then methylated using methyl iodide (CH₃I) in the presence of a base like sodium hydride.
The reaction conditions typically involve anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the absence of water, which can interfere with the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the parent ribofuranoside.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl-protected ribonic acids, while reduction can regenerate the parent ribofuranoside.
科学研究应用
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs.
Biology: The compound is used in the study of carbohydrate chemistry and enzymatic processes involving ribose derivatives.
Medicine: Nucleoside analogs derived from this compound are investigated for their potential therapeutic effects against various diseases, including cancer and viral infections.
Industry: It is used in the production of complex organic molecules and as a building block in synthetic organic chemistry.
作用机制
The mechanism of action of Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside is primarily related to its role as a precursor in the synthesis of nucleoside analogs. These analogs can inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells and viruses.
相似化合物的比较
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside can be compared with other benzyl-protected ribofuranosides and nucleoside analogs:
Methyl 2,3,5-tris-O-benzyl-D-arabinofuranoside: Similar in structure but differs in the configuration of the hydroxyl groups.
Methyl 2,3,5-tris-O-benzyl-D-xylofuranoside: Another analog with a different sugar backbone.
Methyl 2,3,5-tris-O-benzyl-D-lyxofuranoside: Differing in the stereochemistry of the sugar moiety.
The uniqueness of this compound lies in its specific configuration and the ease with which it can be converted into various nucleoside analogs, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C27H30O5 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
(3R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25?,26-,27?/m1/s1 |
InChI 键 |
DJVKHGGGJZLGII-CRAHGFGVSA-N |
手性 SMILES |
COC1[C@@H](C([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
规范 SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)
![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)


![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)



